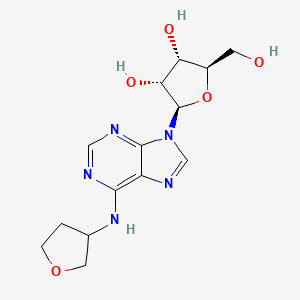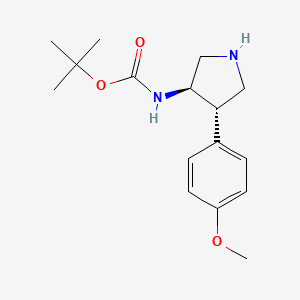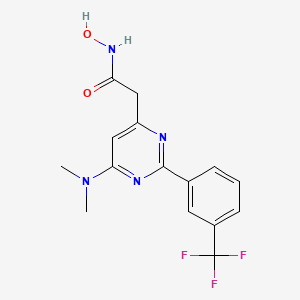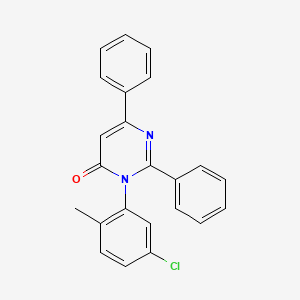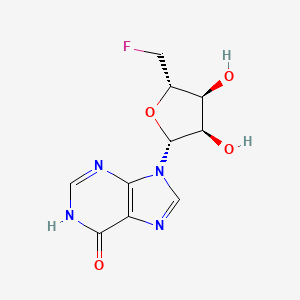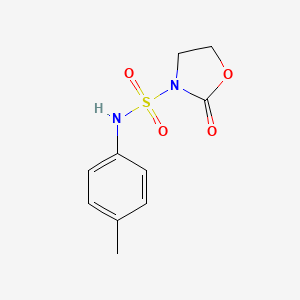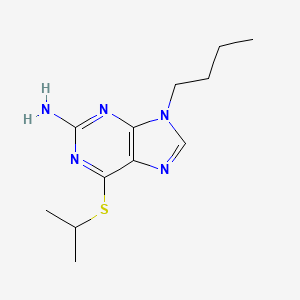
9-Butyl-6-propan-2-ylsulfanylpurin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-butyl-6-(isopropylthio)-9H-purin-2-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a butyl group at the 9-position and an isopropylthio group at the 6-position of the purine ring, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-6-(isopropylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common approach is to start with a purine precursor, such as 6-chloropurine, and introduce the butyl and isopropylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9-butyl-6-(isopropylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the substituents.
Substitution: The butyl and isopropylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Wissenschaftliche Forschungsanwendungen
9-butyl-6-(isopropylthio)-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying purine chemistry.
Biology: The compound can be used to investigate the role of purines in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antiviral or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-butyl-6-(isopropylthio)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic or inhibit natural purines, affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-thioguanine: A purine analog used in chemotherapy.
6-mercaptopurine: Another purine analog with immunosuppressive properties.
Azathioprine: A prodrug that converts to 6-mercaptopurine in the body.
Uniqueness
9-butyl-6-(isopropylthio)-9H-purin-2-amine is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other purine analogs. Its butyl and isopropylthio groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
56964-82-0 |
|---|---|
Molekularformel |
C12H19N5S |
Molekulargewicht |
265.38 g/mol |
IUPAC-Name |
9-butyl-6-propan-2-ylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-6-17-7-14-9-10(17)15-12(13)16-11(9)18-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
InChI-Schlüssel |
ZWKLJXJMPNIMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=C(N=C2SC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



